molecular formula C23H19N3O3S B2972999 Ethyl 4-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)benzoate CAS No. 866126-91-2

Ethyl 4-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)benzoate

Cat. No. B2972999
CAS RN: 866126-91-2
M. Wt: 417.48
InChI Key: VEXJHMPEDLTTIM-UHFFFAOYSA-N
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Description

Ethyl 4-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)benzoate, commonly known as EAPB, is a chemical compound that belongs to the class of thienopyridine compounds. EAPB has been studied extensively for its potential applications in scientific research.

Scientific Research Applications

Synthesis and Chemical Properties

  • Phosphine-Catalyzed Annulation : A study discusses the use of Ethyl 2-methyl-2,3-butadienoate in [4 + 2] annulation reactions, leading to the synthesis of highly functionalized tetrahydropyridines, which are structurally similar to the compound (Zhu, Lan, & Kwon, 2003).

  • Heterocycle Synthesis : The synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, which are structurally related to Ethyl 4-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)benzoate, was explored, indicating the potential for creating diverse heterocyclic compounds with this structure (Bakhite, Al‐Sehemi, & Yamada, 2005).

Biological Applications

  • Antimicrobial Agents : Synthesis and characterization of new quinazolines, which have structural similarities, have been studied for their potential as antimicrobial agents (Desai, Shihora, & Moradia, 2007).

  • Antituberculosis Activity : Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, related in structure, were evaluated for their in vitro antituberculosis activity (Jeankumar et al., 2013).

Chemical Reactions and Transformations

  • Microwave-Mediated Synthesis : The compound's related structures have been synthesized under microwave irradiation, showcasing advanced techniques in chemical synthesis (Eynde et al., 2001).

  • Pyrimidine Derivatives Synthesis : Research on the synthesis of pyrimidine derivatives indicates the potential chemical transformations and applications of Ethyl 4-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)benzoate (Abu-Melha, 2014).

Mechanism of Action

properties

IUPAC Name

ethyl 4-[(3-amino-6-phenylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S/c1-2-29-23(28)15-8-10-16(11-9-15)25-21(27)20-19(24)17-12-13-18(26-22(17)30-20)14-6-4-3-5-7-14/h3-13H,2,24H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXJHMPEDLTTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)benzoate

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